N-(4-cyanophenyl)-2-(methylamino)benzamide
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Overview
Description
N-(4-cyanophenyl)-2-(methylamino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyanophenyl group and a methylamino group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2-(methylamino)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-cyanobenzoic acid and 2-aminobenzamide.
Amidation Reaction: The 4-cyanobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Coupling Reaction: The acid chloride is then reacted with 2-aminobenzamide in the presence of a base such as triethylamine (Et₃N) to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-2-(methylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(4-cyanophenyl)-2-(methylamino)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with specific biological targets.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-2-(methylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological target and the context of its application.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyanophenyl)-2-aminobenzamide
- N-(4-cyanophenyl)-2-(dimethylamino)benzamide
- N-(4-cyanophenyl)-2-(ethylamino)benzamide
Uniqueness
N-(4-cyanophenyl)-2-(methylamino)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, binding affinity, and pharmacological activity, making it a valuable compound for targeted research and development.
Properties
CAS No. |
712309-26-7 |
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Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-2-(methylamino)benzamide |
InChI |
InChI=1S/C15H13N3O/c1-17-14-5-3-2-4-13(14)15(19)18-12-8-6-11(10-16)7-9-12/h2-9,17H,1H3,(H,18,19) |
InChI Key |
SFSUEGZDNMTQPL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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